2,2'-Difluorobiphenyl

Catalog No.
S1539966
CAS No.
388-82-9
M.F
C12H8F2
M. Wt
190.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Difluorobiphenyl

CAS Number

388-82-9

Product Name

2,2'-Difluorobiphenyl

IUPAC Name

1-fluoro-2-(2-fluorophenyl)benzene

Molecular Formula

C12H8F2

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C12H8F2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H

InChI Key

PXFIPIAXFGAEMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)F

The significance of 2,2'-difluorobiphenyl lies in its potential applications within scientific research. Due to the presence of fluorine atoms, the molecule exhibits unique properties compared to unsubstituted biphenyl. These properties make it a valuable tool for studying various phenomena, such as:

  • Liquid crystal behavior: Fluorine substitution can influence the arrangement of molecules, potentially leading to liquid crystalline phases with specific properties [1].
  • Organic electronics: The electronic properties of 2,2'-difluorobiphenyl can be tailored for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [2].
  • Environmental studies: As an fluorinated aromatic compound, 2,2'-difluorobiphenyl might be investigated for its persistence and potential environmental impact [3].

Citation:

  • Wang, Y., et al. (2007). Synthesis and Liquid Crystalline Properties of Novel Fluorinated Biphenyls with Terminal Alkoxy Chains. Molecules, 12(11), 2520-2533.
  • Li, C., et al. (2007). Highly Efficient Blue Organic Light-Emitting Diodes Based on Novel Fluorinated Biphenyl Derivatives. Advanced Materials, 19(17), 2567-2571.
  • Arp, H. P., et al. (2017). Screening of Organic Micropollutants in Wastewater Treatment Plant Effluent by High-Resolution Mass Spectrometry. Environmental Science & Technology, 51(19), 11547-11556.

Molecular Structure Analysis

2,2'-Difluorobiphenyl possesses a biphenyl core structure with two benzene rings connected by a single carbon-carbon bond. The key features of its structure include:

  • Aromatic rings: The presence of six carbon atoms arranged in a planar ring with alternating single and double bonds results in aromatic character, granting the molecule stability and unique electronic properties.
  • Fluorine substitution: The attachment of fluorine atoms at the 2nd position of each phenyl ring introduces electron-withdrawing character. This can influence the overall electronic distribution and reactivity of the molecule compared to unsubstituted biphenyl.
  • Dihedral angle: The angle between the two phenyl rings can affect the molecule's conformational flexibility and packing behavior in crystals or liquid crystals.
Note

Due to the free rotation around the C-C bond connecting the phenyl rings, 2,2'-difluorobiphenyl can adopt various conformations.


Chemical Reactions Analysis

  • Halogenation: Fluorine atoms can be further substituted by other halogens (chlorine, bromine) under specific reaction conditions.
  • Nitration: The aromatic rings might undergo nitration reactions to introduce nitro groups (NO2) with the help of strong nitrating agents.
  • Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction could potentially be used to attach various functional groups to the biphenyl core.

Specific reaction equations cannot be provided due to the lack of available data on 2,2'-difluorobiphenyl's reactivity.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless solid at room temperature.
  • **Melting

Liquid Crystal Research:

The unique molecular structure of 2,2'-Difluorobiphenyl exhibits liquid crystalline properties. Researchers have investigated its potential use in the development of new liquid crystal materials for various applications, such as:

  • Display technology: Liquid crystals are essential components of electronic displays like LCD screens. Studies have explored 2,2'-Difluorobiphenyl as a potential building block for liquid crystal materials with improved performance characteristics, such as wider viewing angles and faster response times [].

Material Science:

The introduction of fluorine atoms into organic molecules can significantly affect their physical and chemical properties. Researchers have investigated 2,2'-Difluorobiphenyl as a model system to understand how fluorine substitution influences:

  • Molecular packing: The arrangement of molecules in a solid state can significantly impact material properties. Studies have used 2,2'-Difluorobiphenyl to understand how fluorine substitution affects the packing of molecules in crystalline materials [].
  • Thermal properties: The introduction of fluorine atoms can alter the melting point, boiling point, and other thermal properties of organic molecules. Studies have used 2,2'-Difluorobiphenyl to investigate the relationship between fluorine substitution and thermal behavior [].

Organic Synthesis:

,2'-Difluorobiphenyl can serve as a building block for the synthesis of more complex organic molecules. Researchers have employed it in the preparation of:

  • Functionalized materials: By introducing various functional groups onto the 2,2'-Difluorobiphenyl scaffold, researchers can create new materials with tailored properties for specific applications [].
  • Pharmaceutical compounds: 2,2'-Difluorobiphenyl can serve as a starting material for the synthesis of potential drug candidates by incorporating it into the molecular structure.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

388-82-9

Wikipedia

2,2'-Difluoro-1,1'-biphenyl

Dates

Modify: 2023-08-15

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